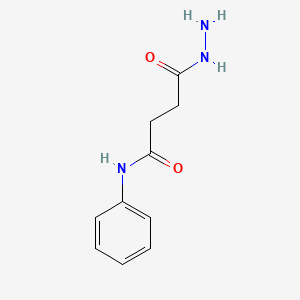

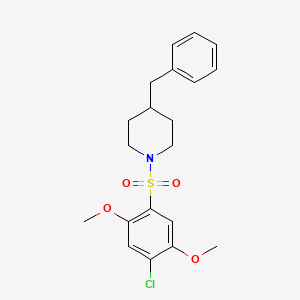

![molecular formula C20H21Cl2N3OS B2770083 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,4-dichloro-N-methylbenzamide CAS No. 392321-26-5](/img/structure/B2770083.png)

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,4-dichloro-N-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,4-dichloro-N-methylbenzamide” is a chemical compound that contains an adamantyl moiety . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .

Synthesis Analysis

The synthesis of adamantane derivatives is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . N-Adamantylated amides have been synthesized from 1-adamantyl nitrate. The reactions were carried out in the sulfuric acid media .Molecular Structure Analysis

The molecular structure of adamantane derivatives is unique due to the presence of the adamantane core. This core is a polycyclic cage molecule with high symmetry and remarkable properties .Chemical Reactions Analysis

Adamantane derivatives undergo a variety of chemical reactions. For instance, N-Adamantylated amides have been synthesized by reactions of N-(1-adamantyl)-2-chloroacetamide with nitrogen-containing nucleophiles .Physical and Chemical Properties Analysis

Adamantane derivatives have unique physical and chemical properties due to their cage-like structure. The selectivity in these reactions is largely governed by the relative steric accessibility of the apical positions over the more hindered medial positions .Applications De Recherche Scientifique

Thiadiazoles and Related Compounds

Synthesis and Biological Significance Thiadiazoles and related heterocyclic compounds are synthesized through various methods and are significant for their pharmaceutical relevance, especially for their biological activity against different fungal and bacterial strains. The synthesis of 1,3,4-thiadiazolines focuses on cyclization reactions of thiosemicarbazone under various conditions, emphasizing their potential in medicinal chemistry due to their broad spectrum of biological activities (Yusuf & Jain, 2014).

Adamantane-Based Compounds

Pharmacological Profile for Neurodegenerative Diseases Compounds with adamantane-based scaffolds, such as amantadine and memantine, are used in treating dementia, Alzheimer's, Parkinson's diseases, and other neurodegenerative conditions. The review of natural and synthetic derivatives of adamantane shows that certain derivatives might offer better pharmacological potential against these diseases than the currently used compounds, underlining the importance of adamantane derivatives in developing treatments for neurodegenerative disorders (Dembitsky, Gloriozova, & Poroikov, 2020).

Benzothiazoles and Their Derivatives

Potential Chemotherapeutics Benzothiazoles have shown a wide range of biological properties, including antimicrobial and anticancer activities. Their structural simplicity and synthetic accessibility make benzothiazoles and their conjugate systems attractive targets for developing new chemotherapeutics. Recent advances in structural modifications of benzothiazoles have been explored to develop antitumor agents, highlighting their significance in pharmaceutical research and potential applications in cancer treatment (Ahmed et al., 2012).

Orientations Futures

The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application . It could be also concluded that the phenyl substituents are better compared with the ethyl, 4-fluorophenyl, 2-methoxyphenyl and benzyl substituents .

Propriétés

IUPAC Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,4-dichloro-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21Cl2N3OS/c1-25(17(26)15-3-2-14(21)7-16(15)22)19-24-23-18(27-19)20-8-11-4-12(9-20)6-13(5-11)10-20/h2-3,7,11-13H,4-6,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDDOJVGIOQIPGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=C(C=C(C=C5)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21Cl2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2770005.png)

![4-Chloro-1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]butan-1-one](/img/structure/B2770006.png)

![5-Iodo-3-(p-tolyl)benzo[c]isoxazole](/img/structure/B2770015.png)

![Methyl 2'-amino-6'-ethyl-7'-methyl-2,5'-dioxo-1-(prop-2-en-1-yl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2770018.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(methylthio)benzamide](/img/structure/B2770023.png)